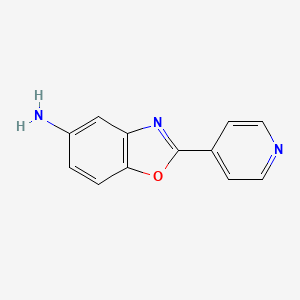

2-Pyridin-4-yl-benzooxazol-5-ylamine

Beschreibung

Significance of Benzoxazole (B165842) Heterocycles in Drug Discovery and Development

The benzoxazole ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent feature in a multitude of biologically active compounds. researchgate.netsci-hub.se Its prevalence in medicinal chemistry stems from its versatile chemical nature and its ability to interact with a wide array of biological targets.

Benzoxazole derivatives have been shown to exhibit a broad spectrum of pharmacological activities. sci-hub.seresearchgate.net This diverse bioactivity has made the benzoxazole nucleus a focal point for the development of new therapeutic agents. globalresearchonline.net Synthetic benzoxazole derivatives, in particular, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.govmdpi.com In some instances, their potency has been reported to be comparable or even superior to existing antimicrobial drugs. nih.gov

The range of biological effects associated with benzoxazole-containing compounds is extensive, as detailed in the table below.

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Inflammation & Immunology |

| Anticonvulsant | Neurology |

| Analgesic | Pain Management |

| Antidepressant | Psychiatry |

| Antioxidant | Various |

This table summarizes the diverse pharmacological activities reported for compounds containing the benzoxazole scaffold.

The term "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govrsc.org The benzoxazole nucleus is considered one such scaffold. researchgate.netbenthamscience.com The structural rigidity and planar nature of the benzoxazole ring system, combined with its capacity for various chemical interactions, contribute to its privileged status. The oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in π–π stacking and hydrophobic interactions with target proteins. sci-hub.se This versatility allows for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Importance of Pyridine (B92270) Moieties in Pharmaceutical and Chemical Biology

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is another fundamental building block in drug design. nih.gov It is one of the most common heterocyclic rings found in FDA-approved drugs. nih.gov

The nitrogen atom in the pyridine ring significantly influences its physicochemical properties, making it distinct from its carbocyclic analog, benzene. nih.gov This nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at the active sites of biological targets. nih.gov The presence of the nitrogen atom also alters the electron distribution within the aromatic ring, creating a dipole moment and increasing the polarity of the molecule. nih.gov This can lead to improved aqueous solubility and bioavailability, key parameters in drug development. nih.gov The pyridine scaffold is found in a wide range of drugs with diverse therapeutic applications, including antituberculars, anticancer agents, and antivirals. nih.govnih.gov

Pyridinone structures, which are derivatives of pyridine, are also of significant interest in medicinal chemistry. frontiersin.org These scaffolds can act as both hydrogen bond donors and acceptors, providing additional opportunities for interaction with biological targets. frontiersin.org The versatility of the pyridinone core allows for the manipulation of physicochemical properties such as polarity and lipophilicity, making it a valuable component in fragment-based drug design and for creating kinase hinge-binding motifs. frontiersin.org Compounds containing the pyridinone scaffold have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.org

Rationale for In-Depth Academic Investigation of 2-Pyridin-4-yl-benzooxazol-5-ylamine

The chemical structure of this compound presents a compelling case for detailed scientific inquiry. This molecule synergistically combines the privileged benzoxazole scaffold with the versatile pyridine moiety. The rationale for its investigation is built upon the following key points:

Hybrid Pharmacophore Approach: The molecule represents a classic example of a hybrid design, where two pharmacologically significant heterocycles are linked. This approach aims to create a new chemical entity with potentially enhanced or novel biological activities, drawing from the individual strengths of each component.

Multi-Target Potential: Given that both benzoxazole and pyridine scaffolds are known to interact with a multitude of biological targets, this compound could foreseeably act as a multi-target agent. Such compounds are of increasing interest for the treatment of complex diseases like cancer and neurodegenerative disorders.

Scaffold for Library Synthesis: The structure of this compound serves as an excellent template for the generation of a chemical library. The pyridine and benzoxazole rings, as well as the amine substituent, offer multiple points for chemical diversification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTHPTXYNUMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352904 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349609-85-4 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for the Benzoxazole (B165842) Core Structure

The formation of the benzoxazole ring is a cornerstone of various synthetic strategies, with several reliable methods being widely employed. These methods primarily involve the cyclization of ortho-substituted aminophenols with a variety of carbonyl-containing compounds.

Cyclization Reactions for Benzoxazole Ring Formation

The fundamental approach to synthesizing the benzoxazole core involves an intramolecular cyclization. This process typically starts with an o-aminophenol, which possesses the necessary amine and hydroxyl groups in close proximity to facilitate ring closure. The reaction partner provides the carbon atom that will become the C2 position of the benzoxazole ring.

Utilization of Anilines and Carboxylic Acid Derivatives

A prevalent and versatile method for constructing the benzoxazole skeleton is the condensation of o-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides, esters, or amides. This reaction, often promoted by dehydrating agents or carried out at high temperatures, proceeds through the formation of an intermediate o-hydroxy amide, which then undergoes cyclodehydration to yield the benzoxazole ring. The use of polyphosphoric acid (PPA) is a classic and effective medium for this transformation, facilitating both the initial amide formation and the subsequent cyclization in a one-pot procedure.

Copper-Catalyzed Cyclization Approaches

In recent years, copper-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles. These methods offer milder reaction conditions and broader substrate scope. One such approach involves the intramolecular C-O cross-coupling of ortho-haloanilides. This strategy is advantageous as it does not require the pre-functionalization of the phenol (B47542) group. The mechanism is believed to proceed through an oxidative insertion of the copper catalyst into the carbon-halogen bond, followed by an intramolecular C-O bond formation.

Oxidative Cyclization Methodologies

Oxidative cyclization presents another efficient route to the benzoxazole core. This approach typically involves the reaction of an o-aminophenol with an aldehyde to form a Schiff base intermediate. Subsequent in-situ oxidation of this intermediate leads to the formation of the benzoxazole ring. Various oxidizing agents can be employed for this purpose, contributing to the versatility of this method.

Precursor Compounds and Reagents for 2-Pyridin-4-yl-benzooxazol-5-ylamine Synthesis

The specific synthesis of this compound necessitates the careful selection of precursors that will ultimately form the desired substituted benzoxazole structure.

Synthesis from Substituted Aminophenols

A key precursor for the synthesis of this compound is a substituted aminophenol that already contains the amino group at the desired position on the benzene (B151609) ring. A logical starting material for this synthesis is 2,4-diaminophenol (B1205310) or its dihydrochloride (B599025) salt. This precursor provides the o-aminophenol moiety required for the benzoxazole ring formation and the C5-amino substituent present in the final product.

The other crucial component for the synthesis is a reagent that will introduce the pyridin-4-yl group at the C2 position of the benzoxazole. This is typically achieved by using isonicotinic acid or one of its activated derivatives, such as isonicotinoyl chloride .

The synthesis can be envisioned to proceed via the condensation of 2,4-diaminophenol with isonicotinic acid, likely in the presence of a strong acid catalyst and dehydrating agent like polyphosphoric acid. The reaction would involve the initial acylation of the more nucleophilic amino group at the 2-position of the aminophenol by the isonicotinic acid, followed by an intramolecular cyclodehydration to form the benzoxazole ring.

Alternatively, a stepwise approach could be employed. This might involve the selective acylation of the 2-amino group of 2,4-diaminophenol with isonicotinoyl chloride to form an N-(4-amino-2-hydroxyphenyl)isonicotinamide intermediate. This intermediate would then be subjected to cyclization conditions, such as heating in the presence of an acid catalyst, to yield this compound.

Below is a table summarizing the key precursors and reagents involved in the synthesis of this compound.

| Precursor/Reagent | Role in Synthesis |

| 2,4-Diaminophenol | Provides the o-aminophenol backbone and the C5-amino group. |

| Isonicotinic Acid | Source of the pyridin-4-yl group at the C2 position. |

| Isonicotinoyl Chloride | An activated form of isonicotinic acid for acylation. |

| Polyphosphoric Acid (PPA) | Acts as a catalyst and dehydrating agent for the cyclization reaction. |

Coupling Reactions Involving Pyridine (B92270) Derivatives (e.g., Propiolic Acids, Carboxylic Acids)

The construction of the 2-pyridin-4-yl-benzooxazole core often involves the formation of the oxazole (B20620) ring by coupling a pyridine derivative with a substituted aminophenol. While direct coupling of propiolic acids with a suitable aminophenol precursor could conceptually lead to the desired scaffold, a more common and versatile approach involves the use of pyridine-4-carboxylic acid or its derivatives.

One established method for forming the benzoxazole ring is the condensation of a carboxylic acid with a 2-aminophenol (B121084) derivative. In the context of this compound, this would involve the reaction of isonicotinic acid (pyridine-4-carboxylic acid) with 2,4-diaminophenol. This reaction is typically carried out under dehydrating conditions, often at elevated temperatures, and may be facilitated by a catalyst such as polyphosphoric acid (PPA) or boric acid.

Another powerful method for constructing the C-C bond between the pyridine and benzoxazole moieties is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. A plausible synthetic route could involve the Sonogashira coupling of a protected 4-ethynylpyridine (B1298661) with a suitably functionalized 2-iodoaniline (B362364) derivative, followed by cyclization to form the benzoxazole ring. While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principles of the Sonogashira coupling are well-established for the synthesis of various substituted pyridines and benzoxazoles.

| Coupling Partner 1 | Coupling Partner 2 | Reaction Type | Key Conditions | Resulting Bond/Structure |

| Pyridine-4-carboxylic acid | 2,4-Diaminophenol | Amide coupling/Condensation | High temperature, Dehydrating agent (e.g., PPA) | Benzoxazole ring formation |

| 4-Ethynylpyridine | Substituted 2-iodoaniline | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base | Pyridyl-alkynyl bond, precursor to benzoxazole |

Strategic Derivatization of the this compound Scaffold

The this compound scaffold presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These sites include the benzene and pyridine rings, as well as the primary amine moiety.

Chemical Modifications at the Benzene Ring (R2 Position)

The benzene ring of the benzooxazole core is amenable to various electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents, primarily the amino group and the oxazole ring. The amino group is a strongly activating, ortho-, para-directing group, while the oxazole ring is generally considered to be a weakly deactivating group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group (positions 6 and 4 of the benzooxazole ring system).

Common electrophilic aromatic substitution reactions that could be employed include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group can provide an additional amino functionality.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

These modifications can significantly alter the electronic properties and steric profile of the molecule, influencing its biological activity and physicochemical properties.

Chemical Modifications at the Pyridine Ring (R1 Position)

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4 relative to the nitrogen). However, in the 2-pyridin-4-yl-benzooxazole system, the point of attachment to the benzoxazole is at the 4-position. Therefore, nucleophilic substitution would be directed to the 2- and 6-positions of the pyridine ring.

These reactions typically require a good leaving group, such as a halogen, at the target position. If the starting pyridine derivative used in the initial synthesis contains such a leaving group, it can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to introduce a wide range of substituents.

Functionalization of the Primary Amine Moiety

The primary amine at the 5-position of the benzooxazole ring is a versatile functional group that can undergo a variety of chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functionality. This is a common method to introduce a wide array of substituents and can modulate the electronic properties of the aromatic system. For example, reaction with acetyl chloride would yield N-(2-(pyridin-4-yl)benzo[d]oxazol-5-yl)acetamide.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. Reductive amination with aldehydes or ketones is another effective method for mono- or di-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many biologically active molecules.

Diazotization: The primary amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acyl chloride/anhydride | Amide |

| Alkylation | Alkyl halide / Aldehyde + reducing agent | Secondary/Tertiary amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization/Sandmeyer | NaNO2, HX then CuX | Halogen, Cyano, etc. |

Introduction of Varied Substituents and Heterocyclic Analogues

Building upon the functionalization of the primary amine, a diverse range of heterocyclic systems can be introduced. For instance, the acylated amine can be used as a precursor for the synthesis of various five-membered heterocycles.

Pyrazole (B372694) Derivatives: Condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound is a classical method for pyrazole synthesis. A synthetic strategy could involve the modification of the primary amine to incorporate a 1,3-dicarbonyl moiety, which can then be cyclized with hydrazine to form a pyrazole ring.

Triazole Derivatives: 1,2,3-Triazoles can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This would involve converting the primary amine to an azide, which can then be reacted with a terminal alkyne. 1,2,4-Triazoles can be formed through the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from the primary amine.

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines or by the reaction of an acid hydrazide with a carboxylic acid derivative. The primary amine of the parent compound can be converted to a hydrazide, which can then be used as a key intermediate for the synthesis of oxadiazole rings.

| Heterocycle | Key Precursor from Primary Amine | General Synthetic Method |

| Pyrazole | Moiety containing a 1,3-dicarbonyl | Condensation with hydrazine |

| 1,2,3-Triazole | Azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

| 1,2,4-Triazole | Thiosemicarbazide | Cyclization |

| 1,3,4-Oxadiazole | Hydrazide | Cyclization with a carboxylic acid derivative |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Comprehensive SAR Analysis of 2-Pyridin-4-yl-benzooxazol-5-ylamine Analogues

A thorough analysis of analogues of the this compound scaffold has revealed key insights into the molecular features that govern their biological effects. The substituents on both the benzoxazole (B165842) and pyridine (B92270) rings play a crucial role in modulating potency and selectivity.

The nature of the substituents introduced into the this compound framework significantly impacts the resulting compound's potency and selectivity. Research on related heterocyclic scaffolds has shown that even minor modifications can lead to substantial changes in biological activity. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, a preference for a basic nitrogen group in the pyridine moiety was observed for maintaining inhibitory activity. nih.gov Attempts to replace the pyridine ring with other nitrogen-containing heterocycles were largely unsuccessful, underscoring the specific role of the pyridine structure. nih.gov

The introduction of various functional groups can alter properties such as lipophilicity, electronic distribution, and steric bulk, all of which are critical for effective interaction with biological targets. In many heterocyclic compounds, the addition of groups like amino, hydroxy, methoxy (B1213986), and sulfamide (B24259) can enhance bioactivity. nih.gov

Table 1: General Influence of Substituent Nature on Activity of Pyridine-Containing Heterocycles

| Substituent Type on Pyridine Moiety | General Effect on Potency | Reference |

|---|---|---|

| Phenyl | Inactive | nih.gov |

| Cyclohexyl | Inactive | nih.gov |

| 4-Aminophenyl | Modest Inhibitory Activity | nih.gov |

| Basic Nitrogen Heterocycles | Generally Preferred | nih.gov |

The positions of substituents on both the benzoxazole and pyridine rings are critical determinants of biological activity. For benzoxazole derivatives, the C-2 and C-5 positions have been identified as particularly important for modulating their therapeutic properties. nih.gov The substitution at both of these positions can significantly influence the compound's potency. nih.gov

In the case of the pyridine ring, the position of the nitrogen atom and any appended substituents can drastically alter the molecule's interaction with its target. For example, in a study of 5-(pyridin-yl)-1,3,4-thiadiazol-2-amine derivatives, changing the pyridine nitrogen from the 4-position to the 2-position resulted in a loss of activity. nih.gov Conversely, the 3-pyridyl analogue demonstrated comparable activity to the lead compound. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of key interaction points on the pyridine ring.

Table 2: Positional Isomerism Effects on Pyridine-Containing Scaffolds

| Compound Scaffold | Substituent Position on Pyridine Ring | Relative Activity | Reference |

|---|---|---|---|

| 5-(Pyridin-yl)-1,3,4-thiadiazol-2-amine | 4-position (Lead) | Active | nih.gov |

| 2-position | Inactive | nih.gov | |

| 3-position | Comparable to lead | nih.gov |

The electronic properties of substituents, whether they are electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), have a profound effect on the activity of this compound analogues. Generally, the introduction of EWGs or EDGs can alter the electron density of the heterocyclic system, which in turn can affect binding affinities to target proteins.

In studies of various pyridine-containing scaffolds, it has been observed that EWGs on substituted pyridines tend to enhance antibacterial potentiality, while EDGs are often beneficial in ring-fused pyridine systems. nih.gov For other heterocyclic systems, such as 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents like methoxy and dimethylamino groups were found to be active against P. pastoris, while only one compound with an electron-accepting fluorine group showed activity. nih.gov In the same study, compounds with electron-donating groups were generally less toxic than those with electron-accepting groups. nih.gov

Table 3: General Effects of Electronic Properties of Substituents on Biological Activity

| Group Type | General Effect on Pyridine Scaffolds | General Effect on Benzoxazole Scaffolds | Reference |

|---|---|---|---|

| Electron-Withdrawing (EWG) | Enhances antibacterial potential | Can increase toxicity | nih.govnih.gov |

| Electron-Donating (EDG) | Enhances antibacterial potential in fused systems | Can increase antifungal activity and decrease toxicity | nih.govnih.gov |

Stereochemical and Conformational Determinants of Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamental to its interaction with biological targets. mhmedical.com Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities because biological targets like enzymes and receptors are themselves chiral. biomedgrid.comijpsjournal.com One enantiomer may fit perfectly into a binding site, leading to a therapeutic effect, while the other may have a weaker effect, no effect, or even cause adverse effects. biomedgrid.com

Conformational analysis, which studies the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is also crucial. For a molecule to bind effectively to its target, it must adopt a specific, low-energy conformation, often referred to as the "bioactive conformation." researchgate.netnih.gov Computational methods are frequently used to perform conformational searches to identify these preferred conformations and to understand how different substituents might influence the molecule's shape and flexibility. researchgate.netnih.gov For a series of 2-pyridin-3-yl-benzo[d] researchgate.netnih.govoxazin-4-one derivatives, a related class of compounds, conformational analysis was used to build a common binding model into their target protein. researchgate.netnih.gov

Pharmacophore Development and Rational Drug Design Strategies

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. wjgnet.comresearchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that are likely to be active. researchgate.net This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. wjgnet.com For protein kinase inhibitors, a common target for benzoxazole-based compounds, pharmacophore models often include features like hydrogen bond acceptors, a hydrophobic feature, and an aromatic ring. wjgnet.com The development of a specific pharmacophore for this compound analogues would be a significant step in designing novel inhibitors with improved properties. researchgate.netpreprints.org

Multi-parameter Optimization (MPO) in Lead Compound Development

In modern drug discovery, a successful drug candidate must possess a balance of multiple properties, including high potency, selectivity, favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and a low risk of toxicity. mhmedical.com Multi-parameter optimization (MPO) is a strategy used to simultaneously consider and optimize these often-conflicting properties during the lead optimization phase. mhmedical.com

Mechanism of Action and Biological Target Identification

Modulation of Cellular Pathways and Biological Processes

The interaction of 2-Pyridin-4-yl-benzooxazol-5-ylamine with cellular macromolecules can lead to the modulation of various signaling pathways and biological processes, ultimately affecting cell fate.

Protein Quality Control Mechanisms (e.g., ERAD Pathway)

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. When misfolded proteins accumulate, a state known as ER stress, the cell activates the unfolded protein response (UPR) and the ER-associated degradation (ERAD) pathway to restore homeostasis. nih.gov The ERAD pathway identifies and targets misfolded proteins for degradation by the proteasome.

Small molecules have been shown to inhibit the ERAD pathway at different stages, such as by interfering with the recognition of misfolded substrates or their retrotranslocation from the ER to the cytoplasm. nih.gov While there is no direct evidence linking this compound to the ERAD pathway, the ability of small molecules to modulate this critical protein quality control mechanism suggests a potential area for future investigation for compounds with this scaffold.

Cellular Metabolic Pathways (e.g., NAD+ Salvage Pathway)

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, involved in redox reactions and as a substrate for various enzymes. nih.gov The NAD+ salvage pathway recycles nicotinamide to synthesize NAD+, maintaining the cellular NAD+ pool. semanticscholar.org The levels of NAD+ are critical for cellular health, and their decline is associated with aging and various diseases. nih.gov

The pyridine (B92270) ring in this compound is a structural component of nicotinamide. This structural similarity raises the possibility that the compound could interact with enzymes of the NAD+ salvage pathway. However, specific studies to confirm this interaction and its consequences on cellular NAD+ metabolism have not been reported.

Cell Cycle Regulation and Apoptotic Pathways

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is a tightly regulated process that governs cell division. Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer agents function by inducing cell cycle arrest and/or apoptosis.

Research on related benzoxazole (B165842) and pyridine derivatives has demonstrated their potential to interfere with these processes. For example, certain benzoxazole derivatives have been shown to induce apoptosis in cancer cells by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.govnih.gov Some derivatives can also induce cell cycle arrest at different phases, preventing cancer cells from dividing. nih.gov Specifically, novel imidazo[1,2-a]pyridine (B132010) compounds have been shown to cause cell cycle arrest by increasing the levels of p53 and p21. nih.gov These findings suggest that this compound may also possess the ability to modulate cell cycle and apoptotic pathways.

Table 1: Effects of Structurally Related Compounds on Cell Cycle and Apoptosis

| Compound Class | Effect | Mechanism | Reference |

|---|---|---|---|

| Benzoxazole derivatives | Induce apoptosis | Increase in Bax, decrease in Bcl-2 levels | nih.govnih.gov |

| Benzoxazole derivatives | Cell cycle arrest | Arrest at Pre-G1 and G1 phases | nih.gov |

| Imidazo[1,2-a]pyridine compounds | Cell cycle arrest | Increase in p53 and p21 levels | nih.gov |

Inhibition of Extracellular Matrix Remodeling (e.g., Collagen Expression)

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Its remodeling is a dynamic process, but excessive deposition of ECM components, particularly collagen, can lead to fibrosis. patsnap.com Collagen inhibitors can interfere with the production, assembly, or function of collagen. patsnap.com

While there is no direct evidence for the effect of this compound on ECM remodeling, the potential for compounds with similar structures to inhibit collagen-related processes is an area of interest.

Target Selectivity and Species Specificity Investigations

Comprehensive screening of this compound against a broad panel of kinases and across various species orthologs is crucial to fully characterize its pharmacological profile. However, publicly available research data providing a detailed kinase selectivity profile or a comprehensive analysis of its activity in different species for this compound is limited.

The benzoxazole and pyridine moieties are common scaffolds in medicinal chemistry, known to interact with a variety of protein kinases. For instance, related benzoxazole derivatives have been investigated as inhibitors of G-protein-coupled receptor kinases (GRKs) and transforming growth factor-β-activated kinase 1 (TAK1). Additionally, compounds containing a pyridine ring have shown inhibitory activity against kinases such as c-Src and Abl.

Without specific experimental data from kinase panel screening or cross-species enzymatic assays for this compound, a definitive assessment of its target selectivity and species specificity cannot be provided at this time. Such studies would involve measuring the inhibitory concentration (IC50) or binding affinity (Ki) of the compound against a wide range of kinases to determine its selectivity. Furthermore, evaluating its potency against the target protein from different species (e.g., human, mouse, rat) would be necessary to understand its species specificity.

The table below is a template that would typically be used to present such data, once it becomes available through further research.

Interactive Data Table: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |

| Primary Target(s) | Data Not Available | 1 |

| Off-Target Kinase 1 | Data Not Available | Data Not Available |

| Off-Target Kinase 2 | Data Not Available | Data Not Available |

| Off-Target Kinase 3 | Data Not Available | Data Not Available |

| ... (and so on for a comprehensive panel) | ... | ... |

Interactive Data Table: Species Specificity of this compound

| Species | Target Ortholog | IC50 (nM) |

| Human | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| ... (other relevant species) | ... | ... |

Further experimental investigation is required to populate these tables and provide a detailed understanding of the target selectivity and species specificity of this compound.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structure Elucidation

One-dimensional ¹H and ¹³C NMR are the primary methods for initial structure verification. The expected chemical shifts (δ) for 2-Pyridin-4-yl-benzooxazol-5-ylamine can be predicted by analyzing its distinct chemical environments: the 4-substituted pyridine (B92270) ring and the 5-amino-substituted benzoxazole (B165842) system.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and pyridine rings.

Pyridine Ring: The protons on the pyridine ring, being part of a nitrogen-containing aromatic system, are expected to appear in the downfield region. The two protons adjacent to the nitrogen (H-2', H-6') would appear as a doublet, while the two protons adjacent to the benzoxazole linkage (H-3', H-5') would appear as another doublet.

Benzoxazole Ring: The protons on the fused benzene (B151609) ring are influenced by the electron-donating amino group (-NH₂) and the fused oxazole (B20620) ring. The proton ortho to the amino group (H-6) is expected to be the most shielded. The relative positions of H-4 and H-7 would be further clarified by their coupling patterns.

Amino Group: The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Ring: The carbon atoms of the pyridine ring are expected to resonate at δ > 120 ppm. The carbon atom adjacent to the nitrogen (C-2', C-6') and the carbon atom attached to the benzoxazole ring (C-4') will have characteristic chemical shifts.

Benzoxazole Ring: The spectrum would show signals for the nine carbon atoms of the benzoxazole core. The carbon atom of the C=N bond in the oxazole ring (C-2) is expected at a significantly downfield shift (~160-165 ppm). The carbons of the benzene portion are influenced by the oxygen, nitrogen, and amino substituents, leading to a wide range of chemical shifts. The carbon attached to the amino group (C-5) would be shielded compared to the others.

The following tables detail the predicted ¹H and ¹³C NMR spectral data.

Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2', H-6' | ~8.7 | Doublet | ~6.0 |

| H-3', H-5' | ~8.0 | Doublet | ~6.0 |

| H-7 | ~7.5 | Doublet | ~8.5 |

| H-4 | ~7.0 | Doublet | ~2.0 |

| H-6 | ~6.8 | Doublet of Doublets | ~8.5, ~2.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C-2 | ~163 |

| C-7a | ~151 |

| C-2', C-6' | ~150 |

| C-5 | ~145 |

| C-3a | ~142 |

| C-4' | ~135 |

| C-3', C-5' | ~121 |

| C-7 | ~115 |

| C-4 | ~111 |

Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the pyridine ring (H-2'/H-3' and H-5'/H-6') and within the benzoxazole's benzene ring (H-6/H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com It would be used to definitively assign each protonated carbon in the structure by linking the assignments from the ¹H NMR spectrum to the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. Key expected correlations would include those between the pyridine protons (H-3', H-5') and the benzoxazole carbon C-2, which would confirm the link between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com For a relatively rigid molecule like this compound, NOESY could help confirm the stereochemistry and spatial proximity of protons, such as those on the pyridine ring relative to the benzoxazole core.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy analyzes samples in their solid, crystalline, or amorphous forms. No specific solid-state NMR studies for this compound have been reported. However, this technique offers unique insights into the structure and behavior of solid materials. nih.goviastate.edu

Potential applications for this compound would include:

Polymorph Identification: Differentiating between different crystalline forms (polymorphs), which can have distinct physical properties.

Structural Refinement: Providing information on bond lengths, angles, and conformations in the solid state, which can complement data from X-ray diffraction.

Isomer Differentiation: In complex heterocyclic systems, ssNMR techniques like the "attached nitrogen test" using ¹³C{¹⁴N} correlation experiments can unambiguously distinguish between isomers by identifying which carbon atoms are directly bonded to nitrogen. nih.goviastate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₂H₉N₃O, corresponding to a monoisotopic mass of 211.0746 Da. medchemexpress.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be ionized directly from a solution into the gas phase, typically with minimal fragmentation. Given the presence of basic nitrogen atoms in both the pyridine ring and the amino group, this compound is expected to ionize efficiently in positive ion mode. The primary ion observed would be the protonated molecule, [M+H]⁺.

Predicted ESI-MS Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating complex mixtures and identifying individual components. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion at m/z 212.08) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.

The fragmentation of the [M+H]⁺ ion of this compound is predicted to occur along several pathways, reflecting the combined fragmentation patterns of pyridine and benzoxazole structures. Key fragmentation events would likely include:

Loss of HCN or C₂H₂N• from the pyridine ring.

Cleavage of the benzoxazole ring, potentially leading to the loss of CO or HCN.

Formation of characteristic pyridine-containing or benzoxazole-containing fragment ions.

This fragmentation data is invaluable for confirming the identity of the compound in complex matrices and for distinguishing it from structural isomers.

Predicted LC-MS/MS Fragmentation Data for [C₁₂H₁₀N₃O]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z |

|---|---|---|---|

| 212.08 | [C₁₁H₉N₂O]⁺ | HCN | 185.07 |

| 212.08 | [C₁₁H₁₀N₃]⁺ | CO | 184.09 |

| 212.08 | [C₇H₅N₂O]⁺ | C₅H₅N (Pyridine) | 133.04 |

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the specific compound This compound corresponding to the requested outline is not publicly available. This compound is listed by several chemical suppliers as a research intermediate, indicating its synthesis and availability for various applications. medchemexpress.commedchemexpress.commedchemexpress.com However, publications detailing its advanced spectroscopic and crystallographic characterization could not be located.

Therefore, it is not possible to provide the specific FT-IR, UV-Vis, and X-ray diffraction data requested for "this compound".

For context, scientific literature does contain such characterization data for structurally related or analogous compounds, which demonstrates the methods used for analysis in this chemical class. For instance, studies on related pyridinyl-benzothiazole and pyridinyl-benzimidazole analogues include FT-IR and UV-Vis spectroscopy to identify functional groups and study electronic properties. scielo.br Similarly, single-crystal X-ray diffraction studies have been performed on other substituted pyridinyl-oxazole derivatives, revealing detailed information about their molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov Co-crystallization studies are also a common technique to modify the physicochemical properties of active pharmaceutical ingredients. mdpi.com

However, as per the strict instructions to focus solely on This compound , and to maintain scientific accuracy, the data from these different, albeit related, molecules cannot be presented as representative of the subject compound. The generation of the requested article with the specified data tables and detailed research findings is not feasible without published experimental results for this specific molecule.

Computational Chemistry and in Silico Approaches in Compound Analysis and Design

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure and reactivity of molecules. These calculations are based on the principles of quantum mechanics and can elucidate various molecular properties from the ground up.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations for pyridine (B92270) derivatives are often performed to understand their structural and electronic properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often used with basis sets like 6-31G(d,p) to provide a good balance between accuracy and computational cost.

For 2-Pyridin-4-yl-benzooxazol-5-ylamine, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. The results of these calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model.

Illustrative Data Table for Optimized Geometry of this compound (Hypothetical Data)

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|

| Total Energy (Hartree) | -778.12345 |

| Dipole Moment (Debye) | 3.45 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, FMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule can pinpoint potential sites for electrophilic and nucleophilic attack. This information is invaluable for predicting the compound's reactivity and designing new molecules with desired electronic properties. Novel heterocyclic compounds incorporating pyrazole (B372694), thiazole, and pyridine moieties have been analyzed using DFT to determine their HOMO and LUMO energies, which helps in understanding their antioxidant activities nih.gov.

Illustrative Data Table for FMO Analysis of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, an MEP map would highlight the electron-rich areas, such as the nitrogen atoms of the pyridine and benzooxazole rings and the oxygen atom, as red or yellow regions. The amine group would also contribute to the negative potential. Conversely, the hydrogen atoms would be depicted as blue regions, indicating a positive potential. This visual representation of the molecule's electronic landscape is instrumental in understanding its intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals, which contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Mulliken population analysis is another method used to determine the partial atomic charges in a molecule. By partitioning the total electron density among the atoms, it provides a simple way to describe the charge distribution.

For this compound, NBO analysis would reveal the delocalization of electron density and the nature of the chemical bonds within the molecule. It could identify significant charge transfer interactions that stabilize the molecular structure. Mulliken population analysis would provide the net atomic charges on each atom, offering further insight into the molecule's polarity and electrostatic interactions.

Illustrative Data Table for Mulliken Atomic Charges of this compound (Hypothetical Data)

| Atom | Charge (a.u.) |

|---|---|

| N(pyridine) | -0.55 |

| N(benzooxazole) | -0.48 |

| O(benzooxazole) | -0.62 |

| N(amine) | -0.85 |

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are calculated based on the vibrational frequencies obtained from DFT calculations. Thermodynamic data is essential for understanding the stability of a molecule and predicting the feasibility and spontaneity of chemical reactions.

For this compound, the calculated thermodynamic properties would provide information on its stability at different temperatures. The Gibbs free energy of formation would indicate whether the molecule is thermodynamically stable relative to its constituent elements. These calculations are also crucial for studying reaction mechanisms and determining reaction energies.

Illustrative Data Table for Thermodynamic Properties of this compound at 298.15 K (Hypothetical Data)

| Property | Value |

|---|---|

| Enthalpy (kcal/mol) | 45.8 |

| Entropy (cal/mol·K) | 102.5 |

| Gibbs Free Energy (kcal/mol) | 15.2 |

Wavefunction analysis provides deeper insights into the chemical bonding and non-covalent interactions within a molecule. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs. These methods offer a topological analysis of the electron density, providing a clear picture of the molecule's electronic structure.

Reduced Density Gradient (RDG) analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the electron density, and the resulting graph reveals the nature and strength of these interactions.

For this compound, ELF and LOL analyses would provide a detailed map of the covalent bonds and lone pairs, confirming the Lewis structure of the molecule. RDG analysis would be particularly useful for identifying intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's conformational stability.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods provide insights into binding modes, affinities, and the dynamic stability of the ligand-protein complex.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This prediction is based on scoring functions that estimate the binding affinity. For compounds containing the benzoxazole (B165842) moiety, docking studies have been employed to identify potential protein targets and elucidate binding interactions. For instance, derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine were identified as inhibitors of G-protein-coupled receptor kinases (GRK-2 and GRK-5) through high-throughput screening, with molecular docking simulations helping to understand their binding at the catalytic domain. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on the closely related analogue, 2-(Pyridin-4-yl)benzothiazole (BTA), which differs by the substitution of an oxygen with a sulfur atom and the absence of the 5-amino group, have provided valuable insights. In a study involving urease as a target protein, molecular docking predicted that BTA binds within the enzyme's active site. scielo.br The pyridine ring of BTA was shown to engage in van der Waals contacts with specific amino acid residues, namely Gln635 and His492, and a carbon-hydrogen bond with Gly550. scielo.br Such studies suggest that the pyridin-4-yl moiety of this compound would likely play a significant role in directing its binding to target proteins, potentially through similar non-covalent interactions. The addition of the 5-amino group on the benzoxazole ring would be expected to introduce the possibility of hydrogen bonding, further influencing its binding mode and affinity.

| Feature | Predicted Interaction for Analogues | Implication for this compound |

| Binding Site | Active site of target enzymes (e.g., urease for BTA) scielo.br | Likely to bind in catalytic or allosteric sites of target proteins. |

| Key Moieties | Pyridine ring involved in van der Waals contacts and C-H bonds scielo.br | The pyridin-4-yl group is crucial for binding orientation. |

| Potential Interactions | van der Waals forces, hydrogen bonds (for related benzimidazoles) scielo.br | Expected to form a network of non-covalent interactions. |

| Role of 5-amino group | Not present in BTA analogue | Potential for additional hydrogen bond formation, enhancing affinity. |

Conformational Flexibility and Stability Investigations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that occur over time. These simulations can validate the binding modes predicted by molecular docking and offer deeper insights into the flexibility of both the ligand and the protein.

In the study of the BTA-urease complex, MD simulations were performed to understand its dynamic properties and stability. scielo.br The root-mean-square deviation (RMSD) plots for the protein's backbone atoms were analyzed to assess the stability of the complex, indicating that the binding of the ligand did not induce major disruptive conformational changes. scielo.br

For this compound, MD simulations would be critical to understand how its conformational flexibility influences its binding to a target. The linkage between the pyridine and benzoxazole rings allows for rotational freedom, and the orientation of the 5-amino group can also vary. A study on pyridin-2-yl guanidine (B92328) derivatives highlighted how intramolecular hydrogen bonding can significantly influence the dihedral angle between the pyridine ring and the attached functional group, thereby controlling the compound's conformation. nih.gov This suggests that similar intramolecular interactions could play a role in the conformational preferences of this compound, which in turn would affect its interaction with biological targets.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the stability of ligand-protein complexes. NCI analysis helps to visualize and quantify these interactions. For heterocyclic compounds, these interactions are key determinants of their biological activity. rsc.orgnih.gov

The docking results for the analogue BTA revealed specific non-covalent interactions, including van der Waals contacts and carbon-hydrogen bonds, which stabilize its complex with urease. scielo.br For a related benzimidazole (B57391) analogue, van der Waals forces and hydrogen bonds were identified as the main stabilizing forces. scielo.br The unique electronic properties of the imidazole (B134444) ring, a related heterocycle, allow it to participate in a variety of non-covalent interactions, effectively redistributing electron density to enhance binding. nih.gov

For this compound, the key structural features that would govern its non-covalent interactions include:

The pyridine nitrogen: Capable of acting as a hydrogen bond acceptor.

The benzoxazole ring system: The aromatic rings can participate in π-π stacking and hydrophobic interactions.

The 5-amino group: Can act as both a hydrogen bond donor and acceptor.

A comprehensive NCI analysis would be essential to fully map the interaction landscape of this compound within a protein binding site, providing a rational basis for lead optimization.

In Silico Prediction of Drug-like Properties and ADME Profiles

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their general "drug-likeness." These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

Lipophilicity and Hydrophilicity Assessments

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's solubility, absorption, and distribution. farmaciajournal.com Both experimental and computational methods are used to determine this property. For various series of pyridin-3/4-yl-thiazolo[3,2-b] scielo.brjournaljpri.comjk-sci.comtriazole compounds, a good correlation has been observed between experimentally determined lipophilicity and computationally predicted logP values. farmaciajournal.com

For this compound, online prediction tools can provide an estimate of its lipophilicity. Based on its structure, which contains both hydrophobic (benzoxazole, pyridine rings) and hydrophilic (amino group, nitrogen atoms) features, a balanced lipophilicity would be expected. This balance is often a desirable characteristic for orally bioavailable drugs.

| Property | Predicted Characteristic | Rationale |

| Lipophilicity (logP) | Moderate | Balance between hydrophobic aromatic rings and hydrophilic amino and nitrogen groups. |

| Hydrophilicity | Moderate | Presence of hydrogen bond donors (NH2) and acceptors (N atoms). |

| Solubility | Likely to be pH-dependent | The basic pyridine and amino groups can be protonated, increasing aqueous solubility at lower pH. |

Predictive Models for Absorption, Distribution, Metabolism, and Excretion

Predictive models for ADME are often based on established rules, such as Lipinski's Rule of Five, and more complex quantitative structure-activity relationship (QSAR) models. These models assess parameters like molecular weight, number of hydrogen bond donors and acceptors, and logP to predict oral bioavailability.

Studies on various heterocyclic compounds, including sulfonamide derivatives with pyridine moieties and benzothiazole-based oxadiazole derivatives, have utilized in silico tools to predict their ADME profiles. nih.govnih.gov These studies often show that compounds compliant with Lipinski's and Veber's rules are more likely to have good oral bioavailability. nih.gov

A predictive ADME profile for this compound can be generated using publicly available servers. The expected properties are summarized below.

| ADME Parameter | Predicted Outcome | Basis for Prediction |

| Human Intestinal Absorption | High | Expected to comply with Lipinski's Rule of Five (e.g., MW ≈ 211 g/mol ). |

| Blood-Brain Barrier (BBB) Permeation | Potentially limited | The presence of polar groups may limit passive diffusion across the BBB. |

| CYP450 Inhibition | Possible | Heterocyclic compounds can interact with cytochrome P450 enzymes; specific predictions would be needed. |

| Plasma Protein Binding | Likely | Aromatic systems often contribute to binding to plasma proteins like albumin. |

| Drug-Likeness | Favorable | The molecular weight and number of hydrogen bond donors/acceptors fall within typical ranges for oral drugs. |

Chemical Biology Applications and Therapeutic Potential

Antiparasitic Drug Discovery and Development (e.g., Schistosomiasis)

The benzoxazole (B165842) scaffold, particularly when combined with a pyridine (B92270) ring, has been explored for its antiparasitic properties. While direct studies on 2-Pyridin-4-yl-benzooxazol-5-ylamine are limited, research on closely related analogs highlights the potential of this chemical class.

Derivatives such as 5- and 6-isothiocyanato-2-(3-pyridinyl)benzoxazole have been synthesized and evaluated for their anthelmintic activities. nih.gov These compounds demonstrated taeniacidal (tapeworm-killing) activity in mice infected with Hymenolepis nana and good nematocidal activity in sheep. nih.gov This suggests that the pyridinyl-benzoxazole core can be a viable starting point for developing new anthelmintic agents. Further research has shown that the core benzoxazole structure itself possesses antiparasitic potential. For instance, N-methylbenzo[d]oxazol-2-amine, which lacks the pyridine substituent, has shown notable activity against the parasitic roundworm Trichinella spiralis, with a 50% effective concentration (EC50) of 3.8 µM. nih.gov In vivo studies in mice infected with T. spiralis showed that this compound could reduce the parasite load in the digestive tract by 49% at a dose of 250 mg/kg. nih.gov

These findings collectively underscore the promise of the benzoxazole and pyridinyl-benzoxazole structures in the discovery of new treatments for parasitic diseases like schistosomiasis and other helminth infections.

Anti-cancer Research and Development

The this compound scaffold has emerged as a promising platform for the development of novel anti-cancer agents. Research has focused on derivatives that can inhibit key pathways involved in cancer cell proliferation and survival.

A significant finding involves a close analog, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine. Derivatives of this compound were designed to target pathways related to the human papillomavirus (HPV), a primary cause of cervical cancer. nih.gov One of the most potent compounds from this series, designated H1, exhibited remarkable and specific anti-proliferative activity against the HPV18-positive HeLa cervical cancer cell line, with a half-maximal inhibitory concentration (IC50) of just 380 nM. nih.gov Furthermore, compound H1 demonstrated excellent tumor growth inhibition in a HeLa xenograft mouse model without causing noticeable side effects. nih.gov

In another line of research, a more complex derivative incorporating the 2-(pyridin-4-yl)oxazole (B1308830) moiety was identified as a potent inhibitor of Aurora A kinase (AURKA), a key regulator of cell division that is often overexpressed in cancers. The compound, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea, showed an IC50 value between 1 and 50 nM for AURKA inhibition and was active against the HCT116 human colorectal carcinoma cell line with a cytotoxicity IC50 value under 100 nM. mdpi.com

| Compound Derivative | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound H1 (2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative) | HeLa (Cervical Cancer) | 380 nM | nih.gov |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | AURKA (Aurora A Kinase) | 1 - 50 nM | mdpi.com |

| N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | HCT116 (Colorectal Carcinoma) | < 100 nM | mdpi.com |

Antiviral and Antimicrobial Activity Exploration

The structural features of this compound suggest its potential as a scaffold for antimicrobial and antiviral agents. While direct studies on this specific molecule are not extensively reported, the broader class of fused nitrogen-containing heterocyclic compounds has demonstrated significant biological activity.

For example, research into benzo researchgate.netbldpharm.comimidazo[1,2-a]pyrimidine derivatives has revealed compounds with broad-spectrum antimicrobial effects. researchgate.net Certain derivatives showed potent inhibition against a range of pathogens, including the fungi Aspergillus niger and Candida albicans, and the bacteria Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). The minimum inhibitory concentrations (MIC) for these compounds were in the range of 10 to 60 μg/mL. researchgate.net Similarly, studies on imidazo[4,5-b]pyridine derivatives have shown their potential as antibacterial agents, with activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. nih.gov The development of these related heterocyclic systems highlights the promise of exploring this compound derivatives for novel antimicrobial therapies.

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Benzo researchgate.netbldpharm.comimidazo[1,2-a]pyrimidine derivatives | Aspergillus niger | 10 - 60 µg/mL | researchgate.net |

| Candida albicans | 10 - 60 µg/mL | researchgate.net | |

| Staphylococcus aureus | 10 - 60 µg/mL | researchgate.net | |

| Salmonella typhimurium | 10 - 60 µg/mL | researchgate.net |

Anti-inflammatory and Other Pharmacological Investigations

The pyridine-amine motif present in this compound is a key feature in several compounds developed for immune-mediated inflammatory diseases. This suggests that the compound could serve as a scaffold for novel anti-inflammatory agents.

A prominent example is the development of Janus kinase (JAK) inhibitors, which are used to treat conditions like rheumatoid arthritis. nih.gov The JAK family of enzymes is crucial for signaling inflammatory pathways, and their inhibition can provide targeted immune modulation. The chemical structures of several potent JAK inhibitors feature a pyrimidin-2-amino core linked to other heterocyclic systems. For instance, derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine have been synthesized and shown to strongly inhibit all four isoforms of the JAK kinases. nih.gov The structural parallels between these established anti-inflammatory agents and this compound suggest a promising avenue for investigating its potential to modulate inflammatory pathways.

Therapeutic Applications in Specific Disease Models (e.g., Anti-fibrosis)

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that can lead to organ failure. The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis, making its components, such as the activin receptor-like kinase 5 (ALK5), key therapeutic targets.

Research has shown that compounds containing a pyridine moiety can be highly effective inhibitors of ALK5. nih.gov A series of pyrazole (B372694) derivatives featuring a 6-methylpyridin-2-yl group were synthesized and evaluated for their anti-fibrosis potential. One compound, in particular, demonstrated exceptionally potent inhibition of ALK5 phosphorylation with an IC50 value of 0.030 µM, which is four times more potent than the clinical candidate LY-2157299. nih.gov In a cellular model of liver fibrosis using human hepatic stellate cells (LX-2), this compound effectively suppressed the expression of key fibrosis markers, including collagen I and α-smooth muscle actin (α-SMA), at both the protein and mRNA level. nih.gov This indicates an ability to inhibit the activation of hepatic stellate cells, a critical event in the progression of liver fibrosis. These findings strongly support the potential of pyridine-containing scaffolds like this compound in the development of novel anti-fibrotic therapies.

| Compound Derivative | Target | Activity (IC50) | Effect in Disease Model | Reference |

|---|---|---|---|---|

| 4-(benzo[c] nih.govmdpi.combldpharm.comthiadiazol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazole derivative (22c) | ALK5 Kinase | 0.030 µM | Suppressed collagen I and α-SMA expression in human hepatic stellate cells. | nih.gov |

Development as Chemical Probes for Biological Systems

While the therapeutic potential of this compound is being actively explored, there is limited research into its direct application as a chemical probe. However, its core structure possesses inherent properties that make it a candidate for such development. The benzoxazole ring system is a well-known fluorophore, a class of molecule that can absorb and re-emit light, making it useful for imaging and sensing applications in biological systems.

Related heterocyclic systems have been successfully developed as chemical probes. For instance, certain oxadiazole-based compounds have been designed as pH-responsive probes that exhibit changes in their colorimetric and fluorescent properties in different biological environments. This potential for environmental sensing, combined with the fluorescent nature of the benzoxazole core, suggests that this compound could be modified to create novel probes for visualizing cellular processes or detecting specific analytes within biological systems. Further functionalization of the molecule could enhance its specificity and utility as a tool for chemical biology research.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 2-Pyridin-4-yl-benzooxazol-5-ylamine is a critical step in optimizing its pharmacological profile. This process involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Key to this endeavor is the exploration of structure-activity relationships (SAR), which delineate how specific structural features influence biological activity.

Future synthetic strategies will likely focus on modifications at three primary positions: the pyridine (B92270) ring, the benzoxazole (B165842) core, and the exocyclic amino group. For instance, substitution on the pyridine ring can modulate the compound's electronic properties and its ability to form hydrogen bonds, which are often crucial for target engagement. Similarly, alterations to the benzoxazole ring system, such as the introduction of various substituents at available positions, can impact lipophilicity and metabolic stability. The amino group at the 5-position serves as a versatile handle for the introduction of a wide array of functional groups, enabling the exploration of diverse chemical space and the potential for new interactions with biological targets.

Modern synthetic methodologies are expected to play a pivotal role in the efficient generation of these analogues. Techniques such as parallel synthesis and diversity-oriented synthesis can be employed to rapidly create a library of related compounds for screening. Furthermore, the application of green chemistry principles will be essential to ensure that the synthetic routes are environmentally sustainable.

Table 1: Potential Synthetic Strategies for Analogue Generation

| Strategy | Description | Potential Outcome |

| Palladium-catalyzed cross-coupling | Reactions such as Suzuki and Buchwald-Hartwig amination can be used to introduce a variety of substituents on the benzoxazole and pyridine rings. | Enhanced target affinity and selectivity. |

| One-pot multi-component reactions | Combining multiple reaction steps into a single operation to increase efficiency and reduce waste. | Rapid access to a diverse range of analogues. |

| Flow chemistry | Continuous production of compounds in a reactor, allowing for precise control over reaction parameters and scalability. | Improved reaction yields and purity. |

| Microwave-assisted synthesis | The use of microwave irradiation to accelerate reaction rates and improve yields. | Faster synthesis of compound libraries. |

Advanced Computational Modeling for Precise Property Prediction and Optimization

Advanced computational modeling is an indispensable tool for the precise prediction and optimization of the properties of this compound and its analogues. In silico techniques can provide valuable insights into the compound's behavior at the molecular level, thereby guiding the rational design process and reducing the need for extensive and costly experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By developing mathematical models that correlate the structural features of a series of compounds with their biological activities, QSAR can predict the potency of novel analogues before they are synthesized. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further provide a visual representation of the regions around the molecule where steric, electrostatic, and hydrophobic interactions are critical for activity.

Molecular docking simulations are another powerful computational tool. These simulations predict the preferred orientation of the compound when bound to a specific biological target, such as an enzyme or a receptor. This information is invaluable for understanding the mechanism of action and for designing analogues with improved binding affinity. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the compound-target complex, revealing the stability of the interaction over time.

Table 2: Application of Computational Models in Drug Design

| Computational Method | Application | Predicted Properties |

| QSAR | Predict the biological activity of unsynthesized analogues. | Potency, selectivity. |

| Molecular Docking | Predict the binding mode and affinity of the compound to its target. | Binding energy, key interacting residues. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex. | Stability of binding, conformational changes. |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity properties. | Bioavailability, metabolic pathways, potential toxicity. |

Exploration of Novel and Undiscovered Biological Targets

The benzoxazole scaffold is known to interact with a wide range of biological targets, suggesting that this compound may also exhibit a diverse pharmacological profile. A key area of future research will be the exploration of novel and as-yet-undiscovered biological targets for this compound and its derivatives.

Based on the activities of structurally related benzoxazoles, potential target classes for investigation include protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key cellular processes. For example, a study on a similar compound, 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, identified it as an inhibitor of G-protein-coupled receptor kinase-2 and -5, which are implicated in cardiovascular disease. rsc.org This suggests that this compound could also be explored for its activity against these and other kinases.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful approach for identifying novel biological activities. This can be followed by target deconvolution techniques, such as chemical proteomics, to identify the specific molecular targets responsible for the observed phenotype. The exploration of new therapeutic areas for this compound class, beyond the traditionally associated activities of benzoxazoles, could lead to breakthrough discoveries.

Integration of High-Throughput Screening with Advanced Computational and Synthetic Methodologies